molecular formula C9H5ClN2O2 B14601778 2-(Chloromethyl)-1,3-diisocyanatobenzene CAS No. 59491-42-8

2-(Chloromethyl)-1,3-diisocyanatobenzene

Cat. No.: B14601778
CAS No.: 59491-42-8
M. Wt: 208.60 g/mol
InChI Key: MSXZMXBJSSFYJW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-diisocyanatobenzene is an aromatic compound that contains a benzene ring substituted with a chloromethyl group and two isocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride with a benzene derivative in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated benzene can then be treated with phosgene to introduce the isocyanate groups.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-1,3-diisocyanatobenzene may involve large-scale chloromethylation and phosgenation processes. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. Safety measures are also crucial due to the toxic and hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.

    Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1,3-diisocyanatobenzene is unique due to the presence of both a chloromethyl group and two isocyanate groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis, making it valuable for various applications in organic chemistry and materials science.

Properties

CAS No.

59491-42-8

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-diisocyanatobenzene

InChI

InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2

InChI Key

MSXZMXBJSSFYJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O

Origin of Product

United States

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